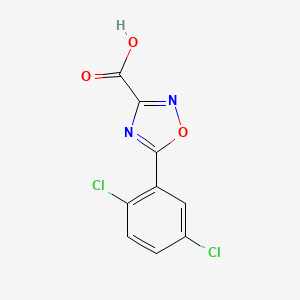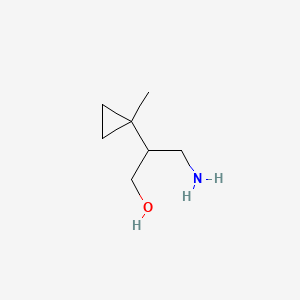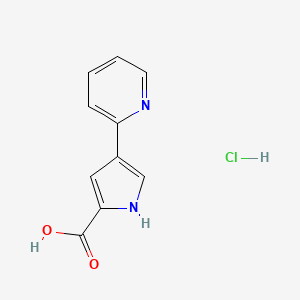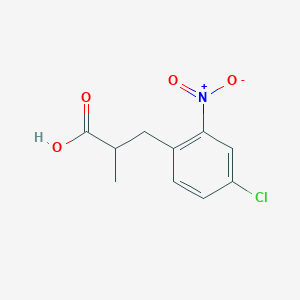
3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a benzene ring, along with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by a Friedel-Crafts acylation reaction to introduce the propanoic acid group. The reaction conditions often require the use of strong acids such as sulfuric acid and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Amino-2-nitrophenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(4-Chloro-2-nitrophenyl)-2-carboxypropanoic acid.
科学的研究の応用
3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and chloro groups can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the propanoic acid group.
2-Chloro-4-nitrophenol: Isomer with different positions of the chloro and nitro groups.
3-(4-Chloro-2-nitrophenyl)-2-phenylacrylic acid: Similar structure with an acrylic acid moiety instead of propanoic acid.
Uniqueness
3-(4-Chloro-2-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC名 |
3-(4-chloro-2-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12(15)16/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChIキー |
IIEDDDQYJCQHHG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




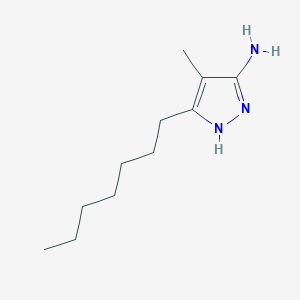
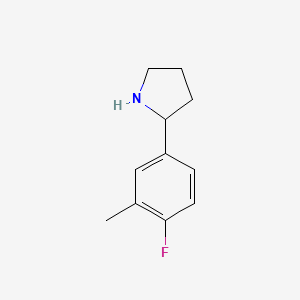
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
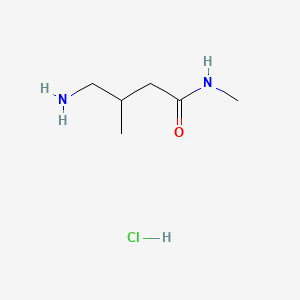

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)


